2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide
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Overview
Description
2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenoxy group, two furan rings, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-2-methylphenol with chloroacetic acid under basic conditions to form 2-(4-chloro-2-methylphenoxy)acetic acid.
Amidation Reaction: The phenoxyacetic acid is then reacted with furan-2-ylmethanamine and 5-methylfuran-2-ylmethanamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The chloro-substituted phenoxy group and furan rings may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-methylphenoxyacetic acid: A related compound with similar structural features.
Furan-2-ylmethanamine: Shares the furan ring and amine functionality.
5-methylfuran-2-ylmethanamine: Similar to furan-2-ylmethanamine but with a methyl substitution.
Uniqueness
2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties. Its dual furan rings and chloro-substituted phenoxy group make it distinct from other related compounds.
Properties
Molecular Formula |
C20H20ClNO4 |
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Molecular Weight |
373.8 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide |
InChI |
InChI=1S/C20H20ClNO4/c1-14-10-16(21)6-8-19(14)25-13-20(23)22(11-17-4-3-9-24-17)12-18-7-5-15(2)26-18/h3-10H,11-13H2,1-2H3 |
InChI Key |
KBZTWCHQZFRGKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(CC2=CC=CO2)C(=O)COC3=C(C=C(C=C3)Cl)C |
Origin of Product |
United States |
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